molecular formula C16H27N3O4 B13005931 ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate CAS No. 1242267-81-7

ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate

Cat. No.: B13005931
CAS No.: 1242267-81-7
M. Wt: 325.40 g/mol
InChI Key: OCFZRXVLIYTIRX-GFCCVEGCSA-N
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Description

Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is an organic compound with the molecular formula C14H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyanomethyl reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to protect the nitrogen atoms, forming ditert-butyl piperazine-1,4-dicarboxylate.

    Introduction of Cyanomethyl Group: The protected piperazine is then reacted with a cyanomethyl reagent under basic conditions to introduce the cyanomethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the cyanomethyl group.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ditert-butyl piperazine-1,4-dicarboxylate: Lacks the cyanomethyl group but shares the piperazine core structure.

    Ditert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate: The enantiomer of the compound , with similar chemical properties but different stereochemistry.

Uniqueness

Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the cyanomethyl group at the 2-position and its specific (2R) stereochemistry

Properties

CAS No.

1242267-81-7

Molecular Formula

C16H27N3O4

Molecular Weight

325.40 g/mol

IUPAC Name

ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C16H27N3O4/c1-15(2,3)22-13(20)18-9-10-19(12(11-18)7-8-17)14(21)23-16(4,5)6/h12H,7,9-11H2,1-6H3/t12-/m1/s1

InChI Key

OCFZRXVLIYTIRX-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CC#N)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC#N)C(=O)OC(C)(C)C

Origin of Product

United States

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